Product packaging for 4-(Aminomethyl)-3-ethylphenol(Cat. No.:)

4-(Aminomethyl)-3-ethylphenol

Cat. No.: B14844885
M. Wt: 151.21 g/mol
InChI Key: JOQKFFKHEIZCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-3-ethylphenol is a chemical compound for research applications. As an aminoalkylphenol, it features both a phenolic hydroxyl group and a benzylamine group, making it a versatile intermediate in organic synthesis . Compounds within this class, particularly isomers and analogs, are of significant interest in the development of oxidative hair coloring agents. Research and patent literature indicates that derivatives of 2-amino-5-(aminomethyl)phenol are used in formulations for coloring keratin fibers such as hair . These compounds often function as primary intermediates (couplers) in oxidative dyeing processes, where they react with developers in the presence of an oxidant to form a range of colored complexes . This compound is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B14844885 4-(Aminomethyl)-3-ethylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(aminomethyl)-3-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5,11H,2,6,10H2,1H3

InChI Key

JOQKFFKHEIZCDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)CN

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization Strategies of 4 Aminomethyl 3 Ethylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Nucleus

The phenol (B47542) ring in 4-(aminomethyl)-3-ethylphenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and aminomethyl groups. quora.comwikipedia.orgaakash.ac.in These groups increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the molecule highly susceptible to attack by electrophiles. quora.comlibretexts.org The directing effects of the substituents are crucial in determining the regiochemical outcome of these reactions. The hydroxyl group directs ortho and para, and the aminomethyl group also directs ortho and para. In this specific molecule, the positions ortho to the hydroxyl group are at C2 and C6, and the position para is occupied by the aminomethyl group. The position ortho to the aminomethyl group is C5, and the para position is occupied by the hydroxyl group. The ethyl group at C3 has a weak activating effect through hyperconjugation. wikipedia.org

Given the substitution pattern, the most likely positions for electrophilic attack are C2 and C6, which are ortho to the powerful hydroxyl activating group. The C5 position is also activated, being ortho to the aminomethyl group and meta to the hydroxyl group. However, the combined activating influence of the hydroxyl and aminomethyl groups makes the positions at C2 and C6 the most electron-rich and thus the primary sites for substitution.

A common challenge in the electrophilic substitution of highly activated phenols is controlling the reaction to prevent polysubstitution and oxidation. quora.com Milder reaction conditions are often necessary to achieve monosubstitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂ in a non-polar solvent2-Bromo-4-(aminomethyl)-3-ethylphenol and/or 6-Bromo-4-(aminomethyl)-3-ethylphenolThe hydroxyl group is a powerful ortho, para-director, making the positions at C2 and C6 highly activated. nih.gov
Dilute HNO₃2-Nitro-4-(aminomethyl)-3-ethylphenol and/or 6-Nitro-4-(aminomethyl)-3-ethylphenolNitration is expected to occur at the most activated positions, ortho to the hydroxyl group. quora.com
SO₃ in H₂SO₄ (low temp.)4-(Aminomethyl)-3-ethyl-2-sulfonic acid and/or 4-(Aminomethyl)-3-ethyl-6-sulfonic acidSulfonation is reversible, and at lower temperatures, the kinetic product (ortho) is favored.

Oxidation Pathways Leading to Quinone Derivatives

The phenolic ring of this compound is susceptible to oxidation, a reaction that can lead to the formation of quinone derivatives. The presence of the electron-donating hydroxyl and aminomethyl groups facilitates this oxidation process. rsc.orgnih.govnih.gov Oxidation of p-aminophenols can proceed through a one-electron oxidation to form a p-aminophenoxy radical, which can then undergo further reactions. nih.govresearchgate.net

The oxidation of this compound is expected to yield a quinone-imine or a quinone methide derivative. The exact structure of the product will depend on the oxidant used and the reaction conditions. For instance, oxidation with a strong oxidizing agent in an acidic medium might lead to the formation of a benzoquinone derivative. In some cases, oxidation can lead to polymerization, especially under harsh conditions or in the presence of air. sciencemadness.org

A common reagent used for the oxidation of phenols to quinones is Frémy's salt (potassium nitrosodisulfonate). wikipedia.org This reagent is known for its ability to cleanly oxidize phenols to the corresponding p-benzoquinones. In the case of this compound, oxidation with Frémy's salt would likely lead to the formation of 4-(aminomethyl)-3-ethyl-1,2-benzoquinone or a related quinoidal species.

Table 2: Potential Quinone Derivatives from the Oxidation of this compound

Oxidizing AgentPotential ProductNotes
Frémy's Salt4-(Aminomethyl)-3-ethyl-p-benzoquinoneFrémy's salt is a classic reagent for this transformation. wikipedia.org
H₂O₂ / CatalystQuinone or polymeric materialsThe outcome can be highly dependent on the catalyst and reaction conditions. nih.gov
Electrochemical OxidationQuinone-imine or polymeric materialsElectrochemical methods offer a controlled way to induce oxidation.

Reduction Reactions of the Aminomethyl Group and Other Functional Moieties

The aminomethyl group in this compound is a benzylamine (B48309) derivative. Benzylamines can undergo reduction, although the conditions required are generally more forcing than those needed for the reduction of, for example, an imine. ias.ac.inorganic-chemistry.org Catalytic hydrogenation is a common method for the reduction of benzylamines. organic-chemistry.org This reaction typically involves the use of a palladium or platinum catalyst under a hydrogen atmosphere. The reaction can lead to the cleavage of the C-N bond, resulting in the formation of a methyl group and an amine. However, in the context of this compound, such a reduction might not be a primary synthetic goal unless removal of the aminomethyl group is desired.

More relevant are the reduction reactions of derivatives of this compound. For instance, if the phenolic hydroxyl group were to be oxidized to a quinone, the resulting quinone could be reduced back to the hydroquinone. Similarly, if the amino group were to be converted into an imine or an amide, these functional groups could be readily reduced.

A variety of reducing agents can be employed for the reduction of functional groups that might be introduced onto the this compound scaffold.

Table 3: Reduction of Functionalized Derivatives of this compound

DerivativeReducing AgentProduct
Imine derivative (from condensation with an aldehyde)Sodium borohydride (B1222165) (NaBH₄)Secondary amine
Amide derivative (from acylation of the amino group)Lithium aluminum hydride (LiAlH₄)Secondary amine
Quinone derivative (from oxidation of the phenol)Sodium dithionite (B78146) (Na₂S₂O₄)Hydroquinone

Regioselective Functionalization and Advanced Coupling Reactions

The presence of two distinct functional groups, the phenolic hydroxyl and the primary amino group, allows for regioselective functionalization of this compound. nih.govresearchgate.netnih.gov The relative reactivity of these two groups can be exploited to achieve selective modification at either the oxygen or the nitrogen atom.

For example, acylation can be directed towards the more nucleophilic amino group under controlled conditions. The use of a suitable base and acylating agent can lead to the formation of an N-acylated product, leaving the phenolic hydroxyl group intact. Conversely, O-alkylation can be achieved by first converting the phenol to its more nucleophilic phenoxide form using a base, followed by reaction with an alkyl halide.

Advanced coupling reactions, such as the Mannich reaction, can also be employed to introduce new substituents onto the aromatic ring. organic-chemistry.orggoogle.com The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, and in the case of 3-ethylphenol (B1664133) (a precursor to the target molecule), this reaction would likely occur at the positions ortho to the hydroxyl group. youtube.comyoutube.com

Table 4: Examples of Regioselective Functionalization and Coupling Reactions

Reaction TypeReagentsProduct
N-Acetylation Acetic anhydride, pyridine4-(Acetamidomethyl)-3-ethylphenol
O-Alkylation 1. NaOH, 2. CH₃I4-(Aminomethyl)-3-ethyl-1-methoxybenzene
Mannich Reaction on precursor (3-ethylphenol) Formaldehyde (B43269), Dimethylamine, HCl2-((Dimethylamino)methyl)-3-ethylphenol and/or 6-((Dimethylamino)methyl)-3-ethylphenol

Rational Design of Protecting Group Strategies for Aminomethylphenols

In multi-step syntheses involving this compound, it is often necessary to protect one of the functional groups to prevent it from reacting while transformations are carried out elsewhere in the molecule. The design of a suitable protecting group strategy is crucial for the successful synthesis of complex derivatives. researchgate.netfishersci.co.ukorganic-chemistry.orgjk-sci.comnih.gov

The amino group can be protected with a variety of reagents, with the t-butoxycarbonyl (Boc) group being one of the most common. fishersci.co.ukorganic-chemistry.orgjk-sci.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). fishersci.co.uk

The phenolic hydroxyl group can be protected as an ether, for example, a benzyl (B1604629) ether or a silyl (B83357) ether. Benzyl ethers are stable to many reagents but can be removed by hydrogenolysis. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are also widely used and can be cleaved with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 5: Common Protecting Groups for the Functional Moieties of this compound

Functional GroupProtecting GroupProtection ReagentsDeprotection Conditions
Amino Group tert-Butoxycarbonyl (Boc)Boc₂O, base (e.g., triethylamine)Strong acid (e.g., TFA, HCl) fishersci.co.uk
Amino Group Benzyloxycarbonyl (Cbz)Benzyl chloroformate, baseCatalytic hydrogenolysis (H₂, Pd/C)
Phenolic Hydroxyl Group Benzyl (Bn)Benzyl bromide, base (e.g., K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C)
Phenolic Hydroxyl Group tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, imidazoleFluoride ion (e.g., TBAF)

Applications of 4 Aminomethyl 3 Ethylphenol in Fine Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The dual reactivity of 4-(Aminomethyl)-3-ethylphenol makes it an excellent starting point for the synthesis of more complex molecular architectures. Phenol (B47542) derivatives are widely recognized as important building blocks for constructing bioactive natural products and other intricate organic compounds. nih.gov The aminomethyl group is also a crucial linker found in numerous bioactive molecules and pharmaceutical drugs. nih.gov

The primary amine of this compound can readily undergo standard transformations such as acylation, alkylation, and sulfonylation to introduce a wide variety of substituents. Simultaneously, the phenolic hydroxyl group can be derivatized, for instance, through etherification, or it can influence the regioselectivity of further electrophilic aromatic substitution reactions. This orthogonal reactivity allows for a stepwise and controlled assembly of complex target molecules. For example, the amine can be protected while reactions are performed on the phenol, or vice-versa, providing chemists with a strategic advantage in multi-step syntheses.

Building Block for Advanced Organic Compounds

As a bifunctional building block, this compound offers multiple connection points for constructing larger, advanced organic compounds. In the field of drug discovery and medicinal chemistry, the assembly of such building blocks is a cornerstone of creating new chemical entities. enamine.net The aminophenol motif is present in various biologically active compounds. pharmacy180.com

The molecule's primary amine can react with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines), which are themselves versatile intermediates for synthesizing nitrogen-containing heterocycles or can be reduced to form stable secondary amines. researchgate.netmdpi.com This reactivity is fundamental in combinatorial chemistry, where diverse functional groups are introduced to a core scaffold.

Table 1: Potential Reactions of this compound as a Building Block

Reactive Site Reagent Type Product Type Potential Application
Primary Amine (-CH₂NH₂) Aldehyde/Ketone Schiff Base (Imine) Intermediate for heterocycles, ligand synthesis
Primary Amine (-CH₂NH₂) Acyl Halide/Anhydride Amide Bioactive molecule synthesis
Primary Amine (-CH₂NH₂) Alkyl Halide Secondary/Tertiary Amine Modification of properties, further functionalization
Phenolic Hydroxyl (-OH) Alkyl Halide (Williamson Ether Synthesis) Ether Protecting group, modification of solubility
Phenolic Hydroxyl (-OH) Acyl Halide Ester Protecting group, prodrug synthesis

This table illustrates the principal reactive pathways available for this compound, making it a versatile scaffold for generating a wide range of more complex derivatives.

Precursor in Polymer and Resin Material Development

In materials science, compounds containing both amine and phenol functionalities are valuable as monomers or curing agents in the production of polymers and resins. Amines are a major class of curing agents (hardeners) for epoxy resins, where the active hydrogen atoms of the amine react with the epoxide groups to form a cross-linked polymer network. threebond.co.jppcimag.com

This compound is particularly well-suited for this role for several reasons:

Dual Functionality : The primary amine provides two reactive hydrogens for cross-linking with epoxy groups.

Accelerating Effect : The phenolic hydroxyl group can act as an internal catalyst, accelerating the ring-opening reaction of the epoxy group, which is especially beneficial for curing at low temperatures. paint.orgpcimag.com

Improved Compatibility : The aromatic nature of the phenol component generally improves compatibility with common epoxy resins, which are often based on bisphenol A (BPA) or bisphenol F (BPF). pcimag.com

This compound can be used to create Mannich bases, which are condensation products of a phenol, an amine, and formaldehyde (B43269). paint.org Such bases are known to be highly effective curing agents that reduce volatility and improve surface appearance in the final cured product. pcimag.com The integration of this compound into a polymer backbone can impart desirable properties such as improved thermal stability, chemical resistance, and adhesion. The polymerization of aminophenols is a known method for producing conductive polymer films. mdpi.com

Development of Novel Ligands and Catalysts in Organic Transformations

The structure of this compound is an ideal scaffold for the design of ligands used in coordination chemistry and catalysis. The presence of both a nitrogen atom (a soft donor) and an oxygen atom (a hard donor) allows it to act as a bidentate ligand, capable of chelating to a metal center to form a stable five-membered ring.

A primary application in this area is the synthesis of Schiff base ligands. nih.govyoutube.com The condensation of the aminomethyl group with a suitable aldehyde or ketone results in a Schiff base where the imine nitrogen and the phenolic oxygen can coordinate with a wide range of transition metals (e.g., Cu, Ni, Co, Pd, Zn). nih.govnih.gov These metal complexes are widely studied for their catalytic activity in various organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

Furthermore, hydroxy-functionalized N-heterocyclic carbenes (NHCs), which are a leading class of ligands in modern catalysis, can be synthesized from precursors containing amine and other functional groups. researchgate.net The pendant hydroxyl group on such a ligand can offer secondary interactions, anchor the catalyst to a support, or influence the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. researchgate.netnih.gov

Contributions to Specialized Chemical Libraries

The creation of chemical libraries, particularly for high-throughput screening in drug discovery, relies on the availability of diverse and functionalized building blocks. nih.gov Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. researchgate.net this compound is an excellent candidate for inclusion in such libraries as a bifunctional scaffold.

In DNA-Encoded Library (DEL) technology, for instance, building blocks with multiple reactive sites are essential for creating branched structures and achieving high molecular diversity from a limited set of starting materials. nih.gov The amine and phenol groups of this compound can be addressed with different, orthogonal chemical reactions, allowing for the stepwise addition of new molecular fragments.

Table 2: Suitability of this compound for Chemical Library Synthesis

Feature Relevance to Library Synthesis
Bifunctionality Allows for two independent points of diversification from a single core.
Reactive Amine Enables robust reactions like amide coupling, reductive amination, and sulfonamide formation.
Reactive Phenol Permits ether and ester formation, adding another layer of diversity.

| Defined Structure | Provides a rigid aromatic core, leading to predictable spatial arrangement of appended groups. |

By reacting this compound with a library of aldehydes on its amine function and a library of alkyl halides on its phenol function, a vast two-dimensional matrix of unique compounds can be generated efficiently. This capacity makes it a valuable contributor to the synthesis of specialized chemical libraries aimed at discovering new bioactive compounds.

Mechanistic Studies and Computational Chemistry of 4 Aminomethyl 3 Ethylphenol and Analogues

Elucidation of Reaction Mechanisms in Synthesis and Derivatization Pathways

The synthesis of 4-(Aminomethyl)-3-ethylphenol and its derivatives often involves multi-step reaction sequences. Understanding the underlying mechanisms of these transformations is fundamental for optimizing reaction conditions and improving yields. A common synthetic route to aminoalkyl phenols is a variation of the Mannich reaction or similar condensation reactions.

A plausible mechanism for the synthesis of such compounds involves the reaction of a phenol (B47542) with an amine and formaldehyde (B43269) (or a formaldehyde equivalent). The mechanism is thought to proceed through the formation of an iminium ion intermediate from the reaction of the amine and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond, typically at the position ortho to the hydroxyl group. researchgate.net The regioselectivity of this reaction is often directed by the activating effect of the hydroxyl group and can be influenced by steric hindrance from other substituents on the aromatic ring. researchgate.net

In the case of this compound, the synthesis would likely start from 3-ethylphenol (B1664133). The reaction mechanism can be described as follows:

Iminium Ion Formation: The amine (e.g., ammonia (B1221849) or a protected amine) reacts with an electrophilic formaldehyde source to form a highly reactive iminium ion.

Nucleophilic Attack: The 3-ethylphenol, activated by the hydroxyl group, undergoes electrophilic aromatic substitution. The hydroxyl group directs the incoming electrophile to the ortho and para positions. The attack occurs at the C4 position (para to the hydroxyl group) to form a resonance-stabilized intermediate.

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final this compound product.

Derivatization of this compound can occur at the amino group, the hydroxyl group, or the aromatic ring. For instance, acylation of the amino group or etherification of the phenolic hydroxyl group would follow standard nucleophilic substitution or addition-elimination mechanisms. The specific pathways and the potential for side reactions can be elucidated through kinetic studies and the isolation of reaction intermediates.

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like this compound. nih.govresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy for studying the electronic structure, geometry, and reactivity of organic molecules. nrel.govresearchgate.net

Applications of DFT in the study of aminophenol analogues include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

Vibrational Frequency Analysis: Calculating vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to predict infrared (IR) spectra.

Thermodynamic Properties: Estimating key thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy. nih.gov

Reactivity Descriptors: Calculating properties like ionization potential (IP) and bond dissociation energies (BDE) to assess the stability and reactivity of the molecule. researchgate.net For instance, the O-H bond dissociation energy is a critical parameter for evaluating the antioxidant potential of phenolic compounds.

Studies on aminophenol isomers have shown that the relative positions of the amino and hydroxyl groups significantly influence the molecule's stability and reactivity. researchgate.net For this compound, DFT calculations can provide insights into how the ethyl and aminomethyl substituents modulate the properties of the phenol core.

Table 1: Hypothetical DFT-Calculated Properties of Aminophenol Isomers This table presents hypothetical data based on general trends observed in DFT studies of phenolic compounds to illustrate the application of these methods.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) O-H Bond Dissociation Energy (kcal/mol)
4-Aminophenol (B1666318) -5.12 -0.25 4.87 85.2
3-Aminophenol -5.25 -0.18 5.07 87.5

Investigation of Electronic Properties and Charge Transfer Phenomena

The electronic properties of this compound are governed by the interplay of its constituent functional groups. The phenol ring, with its hydroxyl group, is an electron-rich system. The ethyl group at the C3 position is a weak electron-donating group, while the aminomethyl group at the C4 position is also electron-donating. These substituents collectively increase the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps generated from computational calculations. These maps highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Charge transfer (CT) phenomena are critical in various chemical and biological processes. mdpi.com In the context of this compound, charge transfer can occur in several scenarios:

Intramolecular Charge Transfer: Excitation by light can lead to the redistribution of electron density within the molecule, potentially from the electron-rich phenol ring to an acceptor moiety in a derivative.

Intermolecular Charge Transfer: The molecule can form charge-transfer complexes with suitable electron acceptor molecules. cam.ac.uk The electron-donating nature of the substituted phenol makes it a potential donor in such complexes. The formation of these complexes can be studied using spectroscopic techniques and supported by computational modeling. cam.ac.uk

Studies on related molecules, such as dopamine derivatives, have shown that charge transfer can occur between the molecule and a substrate, such as a graphene surface, with the direction of transfer depending on the specific electronic structure. mdpi.com

Molecular Modeling of Intermolecular Interactions and Binding Affinities

Molecular modeling is a powerful technique for studying how molecules like this compound interact with each other and with biological targets such as proteins or receptors. These interactions are governed by non-covalent intermolecular forces. libretexts.orgwikipedia.org

The primary intermolecular forces at play for this compound are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the amino (-NH2) group can both act as hydrogen bond donors and acceptors. This is a strong, highly directional interaction that significantly influences the physical properties and binding behavior of the molecule. pressbooks.pub

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-O, O-H, C-N, and N-H bonds. These dipoles lead to attractive interactions between molecules. pressbooks.pub

London Dispersion Forces: These weak, transient forces exist between all molecules and increase with molecular size and surface area. The ethyl group and the aromatic ring contribute significantly to these interactions. pressbooks.pub

Table 2: Potential Intermolecular Interactions for this compound

Functional Group Potential Interaction Type Role
Hydroxyl (-OH) Hydrogen Bonding Donor & Acceptor
Amino (-NH2) Hydrogen Bonding Donor & Acceptor
Aromatic Ring π-π Stacking, C-H-π interactions -

When studying analogues for biological activity, molecular docking simulations are often employed. These simulations predict the preferred orientation of a molecule (a ligand) when bound to a receptor's active site. The binding affinity is then estimated by a scoring function that calculates the free energy of binding. Pharmacophore models, which define the essential spatial arrangement of functional groups required for binding, can be developed based on the structures of active analogues. nih.gov Such models have been crucial in understanding the structure-activity relationships (SAR) for inhibitors of biological targets. nih.gov

Table 3: Hypothetical Binding Affinities of this compound Analogues This table illustrates how molecular modeling could be used to predict the binding affinity of a series of analogues to a hypothetical receptor target. Ki represents the inhibition constant.

Compound Analogue Modification Predicted Binding Affinity (Ki, nM) Key Interaction(s)
This compound Parent Compound 50 H-bond (OH), H-bond (NH2)
Analogue 1 O-Methylation (-OCH3) 250 Loss of H-bond donor
Analogue 2 N,N-Dimethylation (-N(CH3)2) 120 Loss of H-bond donor, steric clash
Analogue 3 3-Propyl substitution 45 Increased hydrophobic interaction

Prediction of Reactivity and Selectivity via Computational Simulations

Computational simulations are highly effective in predicting the reactivity and selectivity of chemical reactions, often guiding experimental efforts and avoiding unnecessary trial-and-error. nih.govresearchgate.net For this compound, computational models can predict how the molecule will behave in various chemical transformations.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of reactivity.

The HOMO indicates the region of the molecule most likely to donate electrons, making it susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring.

The LUMO indicates the region most likely to accept electrons, highlighting sites for nucleophilic attack.

Regioselectivity Prediction: In reactions like electrophilic aromatic substitution (e.g., nitration, halogenation), computational methods can predict which position on the aromatic ring is most reactive. This is achieved by calculating the distribution of electron density, atomic charges, or by modeling the transition states for attack at different positions. nih.gov The combined directing effects of the ortho, para-directing -OH group and the weakly activating -C2H5 and -CH2NH2 groups would need to be carefully evaluated. The position ortho to the hydroxyl group (C2) and the position ortho to the aminomethyl group (C5) are the most likely sites for further substitution.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound This table shows hypothetical results from a computational analysis predicting the most favorable site for an electrophilic attack.

Ring Position Calculated Fukui Index (f-) Predicted Reactivity
C2 0.28 High
C5 0.22 Moderate

By simulating reaction pathways and calculating the activation energies for different potential products, computational chemistry can accurately predict the major and minor products of a reaction, thereby providing invaluable guidance for synthetic chemists. nih.gov

Advanced Analytical Techniques for Characterization and Research on 4 Aminomethyl 3 Ethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4-(Aminomethyl)-3-ethylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

Proton (¹H) NMR spectroscopy of this compound would reveal characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring would appear as distinct multiplets in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the aromatic ring. The benzylic protons of the aminomethyl group (-CH₂NH₂) would produce a singlet or a multiplet in the range of 3.5 to 4.5 ppm. The ethyl group protons would present as a triplet for the methyl group (-CH₃) and a quartet for the methylene (B1212753) group (-CH₂-), with their exact chemical shifts influenced by the electronic effects of the adjacent aromatic ring.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group appearing at the lower field end. The carbons of the aminomethyl and ethyl groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.5 - 7.5Multiplet
Ar-CH₂-N~ 3.8Singlet
-NH₂VariableBroad Singlet
Ar-OHVariableBroad Singlet
-CH₂-CH₃~ 2.6Quartet
-CH₂-CH₃~ 1.2Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-OH150 - 160
Aromatic C115 - 140
Ar-CH₂-N~ 45
-CH₂-CH₃~ 23
-CH₂-CH₃~ 14

Mass Spectrometry (MS) and Electrospray Ionization (ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of this compound and providing evidence for its elemental composition.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer. For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, in positive ion mode. The detection of an ion with an m/z value corresponding to the calculated molecular weight plus the mass of a proton provides strong evidence for the presence of the target compound. High-resolution mass spectrometry can further confirm the elemental formula by providing highly accurate mass measurements.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can also offer structural information. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions can be generated, which correspond to the loss of specific functional groups, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group would also appear in this region, typically as two sharp peaks for the symmetric and asymmetric stretches. C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the phenol and the C-N stretching of the aminomethyl group would appear in the fingerprint region (below 1400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenolic ring in this compound contains a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show absorption maxima characteristic of a substituted phenol. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution due to the presence of the acidic phenolic hydroxyl group and the basic amino group.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Phenolic O-HStretch, hydrogen-bonded3200 - 3600 (broad)
Amine N-HStretch3300 - 3500 (two bands)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Phenolic C-OStretch1180 - 1260
Amine C-NStretch1020 - 1250

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful separation techniques used to determine the purity of this compound and to quantify its concentration in various matrices.

In a typical reversed-phase HPLC method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Due to its polarity, this compound would be separated from nonpolar impurities. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Purity assessment is achieved by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the purity. For accurate quantification, a calibration curve is typically constructed by analyzing standard solutions of known concentrations.

UHPLC, which utilizes smaller particle size columns and higher pressures, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. This makes it particularly suitable for the analysis of complex samples or for high-throughput screening applications involving this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide definitive information about its solid-state structure.

The technique involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

The data obtained from X-ray crystallography would confirm the connectivity of the atoms and provide accurate bond lengths, bond angles, and torsion angles. It would also reveal details about the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and amino groups, which play a crucial role in the packing of the molecules in the crystal lattice.

Electrochemical Detection Methods for Oxidizable Species

The phenolic moiety in this compound makes it susceptible to oxidation. Electrochemical detection methods, such as cyclic voltammetry or amperometry, can be employed to study its redox behavior. These techniques are often coupled with liquid chromatography for sensitive and selective detection.

By applying a potential to a working electrode, the oxidation of the phenolic hydroxyl group can be induced, resulting in a measurable current. The potential at which oxidation occurs is a characteristic property of the molecule and can be used for its identification. The magnitude of the current is proportional to the concentration of the analyte, allowing for quantitative analysis.

The electrochemical behavior of this compound can provide insights into its antioxidant properties and its potential role in redox processes. The ease of oxidation can be influenced by the substituents on the aromatic ring and the pH of the medium.

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)-3-ethylphenol, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves reductive amination of 3-ethyl-4-formylphenol using sodium cyanoborohydride in methanol under acidic conditions (pH ~5-6). Post-synthesis, purity is validated via reverse-phase HPLC with UV detection at 254 nm and confirmed by 1H^1H-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for the aminomethyl group). Mass spectrometry (ESI+) confirms the molecular ion peak [M+H]+^+ at m/z 166.1 .

Q. How is this compound characterized for biological activity in neurochemical studies?

Methodological Answer: In vitro assays include receptor binding studies (e.g., dopamine or serotonin transporters) using radiolabeled ligands (e.g., 3H^3H-paroxetine for SERT). Competitive inhibition curves are generated with varying compound concentrations (1 nM–10 µM). EC50_{50} values are calculated using nonlinear regression analysis. Parallel cytotoxicity assays (MTT or LDH release) in neuronal cell lines (e.g., SH-SY5Y) ensure activity is not confounded by cell death .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation; solutions should be prepared in sealed vessels. Spills are neutralized with absorbent materials (e.g., diatomaceous earth) and decontaminated with 70% ethanol. Waste disposal follows institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with enzymatic targets like γ-secretase?

Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Suite) is performed using the crystal structure of γ-secretase (PDB: 5A63). Ligand parameterization employs GAFF force fields with AM1-BCC charges. Binding poses are ranked by ΔG values, and MD simulations (AMBER or GROMACS) over 100 ns validate stability (RMSD < 2 Å). Key interactions (e.g., hydrogen bonds with Asp385 or hydrophobic contacts with Phe388) are analyzed .

Q. How do researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer: Discrepancies (e.g., variable IC50_{50} values across studies) are addressed by standardizing assay conditions:

  • Buffer composition (e.g., 25 mM HEPES vs. Tris-HCl).
  • Cell passage number (<20 for consistency).
  • Ligand batch purity (≥98% by HPLC).
    Meta-analyses using tools like Forest plots (RevMan) quantify heterogeneity (I2^2 statistic). Confounding factors (e.g., off-target effects) are ruled out via CRISPR knockouts of suspected receptors .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

Methodological Answer: Stability is enhanced by:

  • Adjusting pH to 4–5 (prevents oxidation of the aminomethyl group).
  • Adding antioxidants (0.1% w/v ascorbic acid).
  • Storing solutions at −80°C in amber vials under argon.
    Degradation is monitored via UPLC-PDA at 0, 7, 30, and 90 days. Major degradation products (e.g., 3-ethylphenol) are identified by LC-MS/MS .

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